3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Description

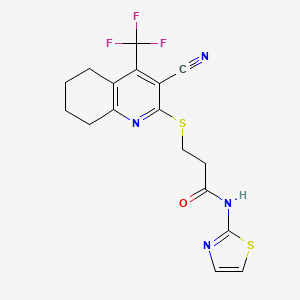

This compound features a tetrahydroquinoline core substituted with a cyano (-CN) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. A thioether linkage connects the tetrahydroquinoline moiety to a propanamide chain, terminating in a thiazol-2-yl group. Its synthesis likely involves coupling a tetrahydroquinoline-thiol intermediate with a propanamide-thiazole derivative under basic conditions, analogous to methods described in the literature .

Properties

IUPAC Name |

3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4OS2/c18-17(19,20)14-10-3-1-2-4-12(10)23-15(11(14)9-21)26-7-5-13(25)24-16-22-6-8-27-16/h6,8H,1-5,7H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGJDXHGYVKYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)NC3=NC=CS3)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the quinoline core, followed by the introduction of the trifluoromethyl group through Friedel-Crafts alkylation. Subsequent steps include the incorporation of the cyano group and the formation of the thiazole ring through cyclization reactions. The final step usually involves coupling the thiazole derivative with the quinoline core under specific conditions like the use of coupling agents and catalysts in solvents like dichloromethane or dimethylformamide. Industrial-scale production would require optimization of each reaction step for high yield and purity, often involving automated reactors and strict control of reaction parameters.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions In substitution reactions, halogenating agents or nucleophiles can be used to introduce new functional groups

Scientific Research Applications

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide has a broad spectrum of applications in scientific research. In chemistry, it serves as a building block for designing complex organic molecules. In biology, its derivatives are investigated for their potential roles as enzyme inhibitors or receptor modulators. In medicine, this compound and its analogs are explored for therapeutic uses, including as candidates for anti-cancer, anti-inflammatory, or antimicrobial agents. Industrially, it could be used in the development of novel materials with specific chemical properties such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their catalytic activity, or interact with receptors, modulating signal transduction pathways. The presence of the trifluoromethyl group and the cyano group significantly influences its binding affinity and specificity towards these molecular targets, affecting pathways involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules (Table 1):

Key Observations :

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to sulfamoyl or methyl groups in analogs .

- The thiazol-2-yl group, common in compounds from and , may facilitate hydrogen bonding or π-stacking in biological targets .

Physicochemical Properties and Bioactivity Data

While direct data for the target compound is absent in the evidence, inferences can be drawn from analogs:

- Lipophilicity : The -CF₃ and -CN groups likely increase logP compared to sulfonamide-containing analogs (e.g., compound 9c in ) .

- Melting Points : Thiazole-containing compounds (e.g., 9a-e in ) exhibit melting points between 200–300°C, suggesting the target compound may fall within this range .

- Bioactivity: Quinazolinone-thioacetamides (e.g., compound 14 in ) show antitumour activity, implying that the target’s thioether and amide linkages could confer similar properties .

Molecular Docking and Binding Interactions

highlights docking poses of thiazole-acetamide compounds (e.g., 9c) with target enzymes, where aryl substituents influence binding affinity . For the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.